molecular formula C6H7NO2 B156698 Dihydropicolinic acid CAS No. 139549-65-8

Dihydropicolinic acid

Cat. No. B156698
M. Wt: 125.13 g/mol
InChI Key: FIZUQXLGABRGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydropicolinic acid (DHPA) is an important compound that is widely used in scientific research. It is a derivative of pyridine and is commonly used as a building block in the synthesis of various compounds. DHPA has a unique structure that makes it an attractive target for chemical synthesis and biological research.

Scientific Research Applications

Dihydropicolinic acid has numerous scientific research applications. It is commonly used as a building block in the synthesis of various compounds, including antibiotics, antitumor agents, and enzyme inhibitors. Dihydropicolinic acid is also used in the synthesis of chiral ligands for asymmetric catalysis. Additionally, Dihydropicolinic acid is used as a precursor for the synthesis of pyridine-based polymers and materials.

Mechanism Of Action

The mechanism of action of Dihydropicolinic acid is not well understood. However, it is believed that Dihydropicolinic acid acts as a competitive inhibitor of enzymes that use pyridoxal-5'-phosphate (PLP) as a cofactor. PLP is a coenzyme that is involved in numerous enzymatic reactions, including amino acid metabolism and neurotransmitter synthesis. By inhibiting PLP-dependent enzymes, Dihydropicolinic acid can affect these metabolic pathways and potentially lead to therapeutic effects.

Biochemical And Physiological Effects

Dihydropicolinic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Dihydropicolinic acid can inhibit the growth of cancer cells and bacteria. Additionally, Dihydropicolinic acid has been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have demonstrated that Dihydropicolinic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

Dihydropicolinic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, Dihydropicolinic acid is stable under normal laboratory conditions and can be stored for extended periods of time. However, Dihydropicolinic acid has some limitations. It is insoluble in water and requires the use of organic solvents for dissolution. Additionally, Dihydropicolinic acid can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Dihydropicolinic acid. One area of interest is the development of new synthetic methods for Dihydropicolinic acid and its derivatives. Additionally, the potential therapeutic effects of Dihydropicolinic acid and its derivatives on various diseases, including cancer and diabetes, warrant further investigation. Furthermore, the use of Dihydropicolinic acid in the synthesis of pyridine-based materials and polymers is an area of active research. Finally, the mechanism of action of Dihydropicolinic acid and its effects on PLP-dependent enzymes require further investigation.
Conclusion:
In conclusion, Dihydropicolinic acid is an important compound that has numerous scientific research applications. Its unique structure and properties make it an attractive target for chemical synthesis and biological research. The synthesis method of Dihydropicolinic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dihydropicolinic acid and its derivatives has the potential to lead to the development of new therapeutic agents and materials.

Synthesis Methods

Dihydropicolinic acid can be synthesized by various methods. The most commonly used method is the reduction of pyridine-2,6-dicarboxylic acid with sodium borohydride. This reaction results in the formation of Dihydropicolinic acid and sodium bicarbonate. The purity of Dihydropicolinic acid can be improved by recrystallization from ethanol or water.

properties

CAS RN

139549-65-8

Product Name

Dihydropicolinic acid

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

3,4-dihydropyridine-2-carboxylic acid

InChI

InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h2,4H,1,3H2,(H,8,9)

InChI Key

FIZUQXLGABRGSR-UHFFFAOYSA-N

SMILES

C1CC(=NC=C1)C(=O)O

Canonical SMILES

C1CC(=NC=C1)C(=O)O

Other CAS RN

139549-65-8

synonyms

3,4-dihydropicolinic acid
dihydropicolinic acid

Origin of Product

United States

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